![molecular formula C20H17NO3 B5633683 N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide](/img/structure/B5633683.png)
N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide" typically involves multi-step organic reactions. These synthesis pathways may include the formation of the indene-dione core, followed by derivatization with appropriate substituents and coupling with a phenyl butanamide moiety. For example, Kamiński et al. (2015, 2016) describe the synthesis of similar N-phenyl butanamide derivatives through the coupling of various aromatic amines with dioxopyrrolidinyl propanoic or butanoic acids, using coupling reagents like N,N-carbonyldiimidazole (CDI) (Kamiński et al., 2015) (Kamiński et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like "N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide" is characterized by the presence of multiple functional groups and a rigid aromatic system, contributing to its distinct chemical properties. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to elucidate the structure and confirm the identity of such compounds. For instance, the molecular structure and conformation of related butanamide derivatives have been characterized, revealing insights into their chemical behavior and reactivity (Kulai & Mallet-Ladeira, 2016).
properties
IUPAC Name |
N-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-5-18(22)21-14-10-8-13(9-11-14)12-17-19(23)15-6-3-4-7-16(15)20(17)24/h3-4,6-12H,2,5H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJWMSHQGIEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide |
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